molecular formula C14H21N6.C2H3O2<br>C16H24N6O2 B12683914 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate CAS No. 84051-82-1

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate

Cat. No.: B12683914
CAS No.: 84051-82-1
M. Wt: 332.40 g/mol
InChI Key: FBFPEWLYPDEMMO-UHFFFAOYSA-M
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Description

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate typically involves the diazotization of 4-(diethylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole. The reaction is carried out under acidic conditions, often using hydrochloric acid, to form the diazonium salt. This intermediate is then reacted with the triazole compound under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing from trans to cis form upon exposure to light. This property is exploited in various applications, including photoresponsive materials. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate is unique due to its specific structural configuration, which imparts distinct photophysical properties. Its ability to undergo photoisomerization and its stability under various conditions make it particularly valuable in applications requiring precise control of molecular interactions .

Properties

CAS No.

84051-82-1

Molecular Formula

C14H21N6.C2H3O2
C16H24N6O2

Molecular Weight

332.40 g/mol

IUPAC Name

4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;acetate

InChI

InChI=1S/C14H21N6.C2H4O2/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;1-2(3)4/h7-11H,5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

FBFPEWLYPDEMMO-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.CC(=O)[O-]

Origin of Product

United States

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